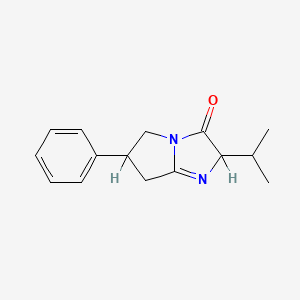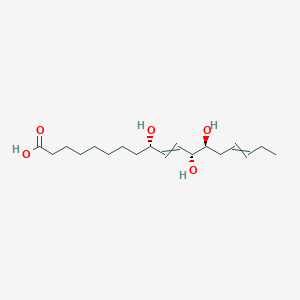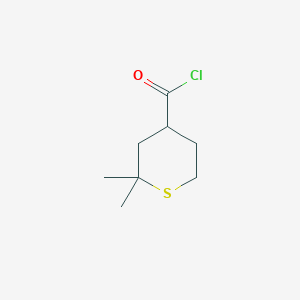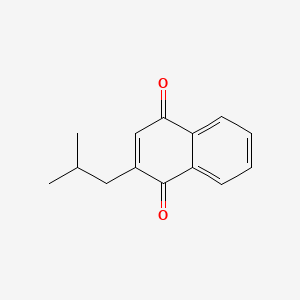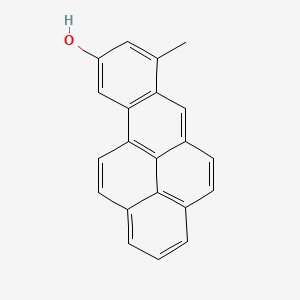![molecular formula C12H14O2 B14449113 2-[(4-Methoxyphenyl)methylidene]butanal CAS No. 75102-00-0](/img/structure/B14449113.png)
2-[(4-Methoxyphenyl)methylidene]butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methoxyphenyl)methylidene]butanal is an organic compound that belongs to the class of aldehydes It features a methoxyphenyl group attached to a butanal backbone through a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methylidene]butanal typically involves the condensation of 4-methoxybenzaldehyde with butanal. This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Methoxyphenyl)methylidene]butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: 2-[(4-Methoxyphenyl)methylidene]butanoic acid.
Reduction: 2-[(4-Methoxyphenyl)methylidene]butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(4-Methoxyphenyl)methylidene]butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-[(4-Methoxyphenyl)methylidene]butanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzaldehyde: Shares the methoxyphenyl group but lacks the butanal backbone.
2-Methylbutanal: Similar in structure but lacks the methoxyphenyl group.
3-Methoxybenzaldehyde: Similar in structure but with the methoxy group in a different position.
Uniqueness
2-[(4-Methoxyphenyl)methylidene]butanal is unique due to the presence of both the methoxyphenyl group and the butanal backbone, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
75102-00-0 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)methylidene]butanal |
InChI |
InChI=1S/C12H14O2/c1-3-10(9-13)8-11-4-6-12(14-2)7-5-11/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
WFWVWCYQZRJQSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CC1=CC=C(C=C1)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt](/img/structure/B14449042.png)
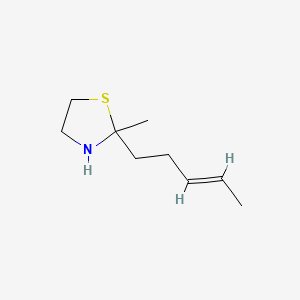
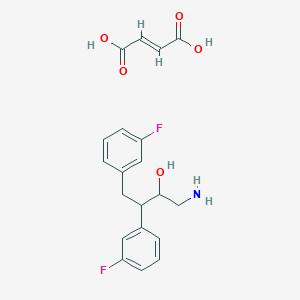
![2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14449062.png)

![Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane](/img/structure/B14449090.png)
